2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol
Description
Properties
CAS No. |
920512-27-2 |
|---|---|
Molecular Formula |
C11H10Cl2N4O |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
2-amino-5-[[(4,6-dichloropyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-4-10(13)17-11(16-9)15-5-6-1-2-7(14)8(18)3-6/h1-4,18H,5,14H2,(H,15,16,17) |
InChI Key |
RFYQNPZMKKGOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC(=CC(=N2)Cl)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Reaction with Phosphorus Oxychloride
In this method, 2-amino-4,6-dihydroxypyrimidine is slurried in phosphorus oxychloride at temperatures between 40°C and 80°C. An acid-removing agent such as N,N-dimethylaniline is added to facilitate the reaction.
-
- Temperature: 55°C to 68°C
- Mole Ratio (POCl₃ to dihydroxypyrimidine): Approximately 3.4:1 to 4.2:1
- Acid-removing agent: N,N-dimethylaniline (1.7 to 2.5 moles per mole of dihydroxypyrimidine)
This method has shown improved yields and reduced by-products compared to traditional methods that require reflux or additional solvents.
Method B: Use of Alternative Chlorinating Agents
Other chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be employed in the synthesis of dichloropyrimidine derivatives. These reactions typically involve similar conditions but may vary in yield and purity.
Substitution Reactions for Final Compound Synthesis
Once the dichloropyrimidine is synthesized, it can undergo further reactions to introduce the phenolic and amino groups necessary for forming 2-amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol.
SNAr Reactions
The substitution nucleophilic aromatic (SNAr) reaction is commonly used for this purpose. In this reaction, the dichloropyrimidine acts as an electrophile and reacts with appropriately substituted phenols or amines.
-
- Reactants: Dichloropyrimidine and substituted phenol
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
- Temperature: Varies based on substrate reactivity
This method allows for a variety of substitutions at different positions on the aromatic ring, leading to diverse derivatives with potential biological activity.
Yield and Purity Considerations
The yield and purity of the synthesized compounds are critical factors in their application:
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base are commonly used.
Major Products
The major products formed from these reactions include substituted pyrimidines, quinones, and various amine derivatives .
Scientific Research Applications
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it can interfere with viral replication by inhibiting nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) 4,6-Dichloro-2-Aminophenol (DCAP)
- Key Differences: Lacks the pyrimidine ring and aminomethyl bridge, reducing steric bulk and hydrogen-bonding complexity.
- Applications : Primarily used as a synthetic intermediate rather than a bioactive compound .
(b) 6-((4,6-Dichloropyrimidin-2-yl)Amino)Hexan-1-ol (Compound 8a, )
- Structure: Features a hexanol chain instead of the phenol-aminomethyl group.
- Key Differences: The aliphatic chain may enhance solubility in non-polar solvents but reduce aromatic interactions critical for target binding.
- Biological Activity : Reported as a PI3 kinase inhibitor, suggesting the dichloropyrimidine moiety contributes to kinase targeting .
(c) 5-(2-Amino-4,6-Dihydroxy-5-Pyrimidinyl)-2-Methylpentanoic Acid ()
- Structure: Pyrimidine ring with amino and dihydroxy groups linked to a methylpentanoic acid chain.
- Key Differences: Hydroxy groups increase polarity, while the carboxylic acid chain enables ionic interactions. This contrasts with the phenol group in the target compound, which offers weaker acidity but better membrane permeability .
Physicochemical Properties
The table below compares key properties of the target compound and analogues:
*Hypothetical value based on structurally similar compounds in .
Key Observations :
- The target compound’s higher molecular weight and LogP suggest enhanced lipophilicity compared to DCAP, favoring membrane penetration.
- The presence of three hydrogen-bond donors (vs. two in DCAP and Compound 8a) may improve target binding but reduce solubility .
Biological Activity
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that combines an amino group with a dichloropyrimidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents.
Chemical Structure and Properties
The chemical formula for this compound is C11H10Cl2N4O. The presence of chlorine atoms and the pyrimidine ring are significant as they often enhance biological activity through various mechanisms.
Research indicates that compounds containing pyrimidine derivatives can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specifically, the 4,6-dichloropyrimidine component may exhibit inhibitory effects on kinases or other proteins involved in cancer progression or viral replication.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of related pyrimidine compounds. For instance, compounds such as N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide have been shown to inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M), which is critical for halting cancer progression.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (EGFR+) | TBD | EGFR inhibition, apoptosis induction |
| N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide | Various | TBD | Cell cycle arrest, apoptosis |
Antiviral Activity
The compound's structure suggests potential antiviral applications, particularly as an intermediate in synthesizing nucleotide derivatives. Pyrimidine derivatives have been historically used to develop drugs targeting viral replication mechanisms. For example, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been noted for its role in creating antiviral nucleotide derivatives that inhibit viral polymerases.
Case Studies
- Study on EGFR Inhibition : A recent study evaluated the biological activity of related compounds against epidermal growth factor receptor (EGFR). The findings revealed that certain derivatives demonstrated significant inhibition of EGFR phosphorylation at concentrations as low as 10 µM. This suggests that this compound could potentially exhibit similar activities through structural analogs .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxicity across various cancer cell lines, compounds with similar structural features exhibited IC50 values ranging from 13.23 to 213.7 µM. These results indicate a promising avenue for further exploration of this compound's efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
